Cas no 1337394-03-2 (1-4-methoxy-3-(trifluoromethyl)phenylethan-1-amine)

1-4-Methoxy-3-(trifluoromethyl)phenylethan-1-amine is a specialized aromatic amine featuring a methoxy group and a trifluoromethyl substituent on the phenyl ring. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy moiety can influence reactivity and binding affinity. The compound’s well-defined structure ensures consistency in downstream applications, particularly in the development of bioactive molecules. Its high purity and stability under standard conditions further support its utility in research and industrial processes requiring precise chemical modifications.
1-4-methoxy-3-(trifluoromethyl)phenylethan-1-amine structure
1337394-03-2 structure
Product name:1-4-methoxy-3-(trifluoromethyl)phenylethan-1-amine
CAS No:1337394-03-2
MF:C10H12F3NO
MW:219.203593254089
CID:5581696
PubChem ID:84684453

1-4-methoxy-3-(trifluoromethyl)phenylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanamine
    • Benzenemethanamine, 4-methoxy-α-methyl-3-(trifluoromethyl)-
    • A1-35300
    • 1337394-03-2
    • 1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
    • EN300-1929675
    • 1-4-methoxy-3-(trifluoromethyl)phenylethan-1-amine
    • Inchi: 1S/C10H12F3NO/c1-6(14)7-3-4-9(15-2)8(5-7)10(11,12)13/h3-6H,14H2,1-2H3
    • InChI Key: HXJBORBJUYIMPC-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=CC(=C1)C(C)N)OC)(F)F

Computed Properties

  • Exact Mass: 219.08709849g/mol
  • Monoisotopic Mass: 219.08709849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų
  • XLogP3: 2

Experimental Properties

  • Density: 1.190±0.06 g/cm3(Predicted)
  • Boiling Point: 247.2±40.0 °C(Predicted)
  • pka: 8.97±0.10(Predicted)

1-4-methoxy-3-(trifluoromethyl)phenylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1929675-10.0g
1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1337394-03-2
10g
$3746.0 2023-05-27
Enamine
EN300-1929675-0.1g
1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1337394-03-2
0.1g
$678.0 2023-09-17
Enamine
EN300-1929675-0.5g
1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1337394-03-2
0.5g
$739.0 2023-09-17
Enamine
EN300-1929675-10g
1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1337394-03-2
10g
$3315.0 2023-09-17
Enamine
EN300-1929675-2.5g
1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1337394-03-2
2.5g
$1509.0 2023-09-17
Enamine
EN300-1929675-5.0g
1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1337394-03-2
5g
$2525.0 2023-05-27
Enamine
EN300-1929675-0.25g
1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1337394-03-2
0.25g
$708.0 2023-09-17
Enamine
EN300-1929675-0.05g
1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1337394-03-2
0.05g
$647.0 2023-09-17
Enamine
EN300-1929675-1.0g
1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1337394-03-2
1g
$871.0 2023-05-27
Enamine
EN300-1929675-5g
1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1337394-03-2
5g
$2235.0 2023-09-17

Additional information on 1-4-methoxy-3-(trifluoromethyl)phenylethan-1-amine

Research Brief on 1-4-Methoxy-3-(Trifluoromethyl)Phenylethan-1-Amine (CAS: 1337394-03-2): Recent Advances and Applications

The compound 1-4-methoxy-3-(trifluoromethyl)phenylethan-1-amine (CAS: 1337394-03-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoromethyl and methoxy functional groups, exhibits unique physicochemical properties that make it a promising candidate for drug development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the context of central nervous system (CNS) disorders and metabolic diseases. The trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability, which are critical factors in drug design.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 1-4-methoxy-3-(trifluoromethyl)phenylethan-1-amine in the development of novel serotonin receptor modulators. The researchers utilized a combination of computational modeling and in vitro assays to demonstrate that this compound can serve as a versatile scaffold for designing selective 5-HT2A receptor antagonists. These findings are particularly relevant for the treatment of psychiatric disorders such as schizophrenia and depression, where 5-HT2A receptors play a pivotal role. The study also highlighted the compound's favorable pharmacokinetic profile, with minimal off-target effects observed in preclinical models.

In addition to its applications in CNS drug discovery, 1-4-methoxy-3-(trifluoromethyl)phenylethan-1-amine has been investigated for its potential in oncology. A recent preprint on bioRxiv described its incorporation into a series of small-molecule inhibitors targeting protein kinases involved in cancer cell proliferation. The trifluoromethyl group was found to enhance binding affinity to the ATP-binding pocket of kinases, thereby improving inhibitory potency. Notably, one derivative exhibited nanomolar activity against BRAF V600E, a mutation commonly associated with melanoma. These results suggest that further optimization of this scaffold could yield clinically viable kinase inhibitors.

The synthetic accessibility of 1-4-methoxy-3-(trifluoromethyl)phenylethan-1-amine has also been a focus of recent research. A 2024 paper in Organic Letters reported a streamlined, high-yield synthesis route using palladium-catalyzed cross-coupling reactions. This method addresses previous challenges related to scalability and purity, making the compound more accessible for large-scale pharmaceutical applications. The authors emphasized the potential for this synthesis pathway to be adapted for the production of other trifluoromethyl-containing amines, which are increasingly important in modern drug discovery.

Looking ahead, the versatility of 1-4-methoxy-3-(trifluoromethyl)phenylethan-1-amine positions it as a valuable building block in medicinal chemistry. Ongoing research is exploring its utility in other therapeutic areas, including infectious diseases and inflammation. However, further studies are needed to fully elucidate its metabolic fate and potential toxicity profiles in vivo. As the field continues to evolve, this compound is likely to remain a focal point for innovation in drug design and development.

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